molecular formula C19H22N4O B2986530 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2097922-17-1

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B2986530
CAS No.: 2097922-17-1
M. Wt: 322.412
InChI Key: BEQLMABWAMQMKE-UHFFFAOYSA-N
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Description

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile (CAS 2097922-17-1) is a specialized organic compound with a molecular formula of C 19 H 22 N 4 O and a molecular weight of 322.4 g/mol [ ]. Its structural design incorporates a pyridazinone core linked to a benzonitrile moiety via a piperidine spacer, making it a valuable intermediate in pharmaceutical and agrochemical research [ ]. The presence of the nitrile group enhances reactivity, facilitating further derivatization, while the pyridazinone scaffold contributes to potential biological activity [ ]. This compound is particularly useful in medicinal chemistry for the development of enzyme inhibitors or receptor modulators due to its balanced lipophilicity (XLogP3: 1.8) and steric properties [ ]. Its well-defined molecular architecture supports application in targeted drug discovery efforts, particularly in the exploration of kinase inhibition pathways related to anticancer activity [ ]. Researchers can leverage its synthetic versatility for constructing complex molecules in early-stage discovery. The product is supplied for laboratory research purposes. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-2-7-19(24)23(21-15)14-18-8-10-22(11-9-18)13-17-5-3-16(12-20)4-6-17/h2-7,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLMABWAMQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone intermediate, which is then coupled with a piperidine derivative. The final step involves the introduction of the benzonitrile group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the benzonitrile group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Present
4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile (Target) C20H23N4O* 335.43 3-Methylpyridazinone, benzonitrile, piperidinylmethyl Nitrile, carbonyl, tertiary amine
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16, ) C23H25N3O3 391.47 Oxazolo-pyridine, benzyl-piperidine, methyl ester Ester, tertiary amine, C=N
Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate () C18H17ClN2O4 360.79 Chlorobenzofuran, pyridazinone, ethyl ester Ester, carbonyl, chloroarene
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile () C17H23N3 269.39 Dual piperidine rings, benzonitrile Nitrile, tertiary amines
4-({4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile () C22H23N5O3S 437.51 Imidazopyridazine, sulfonyl, cyclopropyl, benzonitrile Nitrile, sulfonyl, tertiary amine

*Estimated based on structural analysis; exact formula requires experimental validation.

Key Observations:

Heterocyclic Core: The target compound’s pyridazinone ring contrasts with the oxazolo-pyridine (), benzofuran (), and imidazopyridazine () in analogs. Pyridazinones are electron-deficient due to the carbonyl group, enhancing hydrogen-bond acceptor capacity compared to benzofurans or imidazopyridazines .

Linker and Substituent Effects :

  • Piperidine spacers in the target and promote conformational flexibility, whereas sulfonyl () or ester () groups introduce rigidity or polarity.
  • The benzonitrile group is conserved in the target and –9, suggesting a role in target engagement via dipole interactions.

Crystallographic and Conformational Comparisons

  • Crystal Packing :

    • The ethyl ester analog () crystallizes in an orthorhombic system (P212121) with C–H···O interactions forming a 3D network . In contrast, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile () exhibits van der Waals-dominated packing due to the absence of hydrogen-bonding groups .
    • Piperidine rings in similar compounds adopt chair conformations, minimizing steric strain .
  • Dihedral Angles: The benzofuran-pyridazinone dihedral angle in is 73.33°, indicating significant non-planarity . The target compound’s benzonitrile-pyridazinone angle is likely smaller due to the shorter linker.

Biological Activity

The compound 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a novel pyridazinone derivative with significant biological activity, particularly as a selective inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in various physiological processes by hydrolyzing cyclic adenosine monophosphate (cAMP), which is vital for cellular signaling pathways. The inhibition of PDE4 has therapeutic implications for several diseases, including inflammatory disorders and certain cancers.

Chemical Structure and Properties

The chemical structure of the compound includes:

  • A pyridazinone ring , which contributes to its biological activity.
  • A piperidine moiety , enhancing its interaction with biological targets.
  • A benzonitrile group , which may influence the compound's lipophilicity and membrane permeability.

The primary mechanism of action for this compound is the inhibition of PDE4, leading to increased levels of cAMP within cells. This elevation in cAMP can result in various downstream effects, including:

  • Anti-inflammatory effects : By modulating immune responses, this compound may alleviate symptoms associated with asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions.
  • Neuroprotective effects : Increased cAMP levels are associated with neuroprotection, potentially benefiting conditions like multiple sclerosis and Alzheimer's disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PDE4. The following table summarizes some key findings from these studies:

Study FocusResultReference
PDE4 InhibitionIC50 values in the low nanomolar range
Anti-inflammatory effectsReduced cytokine production in macrophages
Cytotoxicity against cancer cellsSignificant growth inhibition in various cancer cell lines

Case Studies

  • Asthma and COPD : Clinical studies have shown that compounds similar to this one effectively reduce airway inflammation and improve lung function in patients with asthma and COPD.
  • Cancer Research : In a recent study, the compound was tested against several cancer cell lines, demonstrating significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism involved apoptosis induction through cAMP-mediated pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution due to lipophilic properties.
  • Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions.

Safety and Toxicology

Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

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